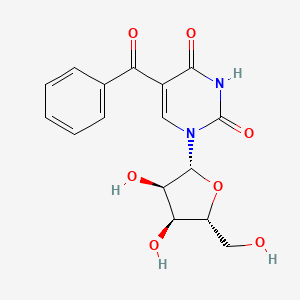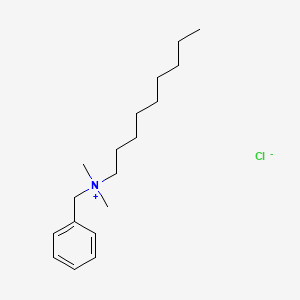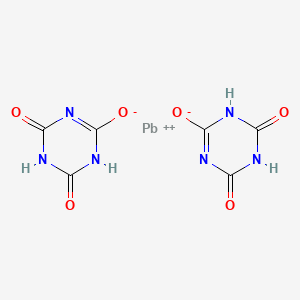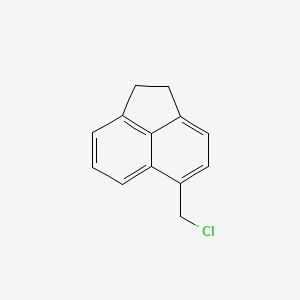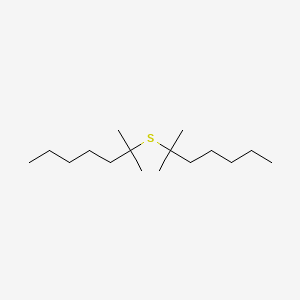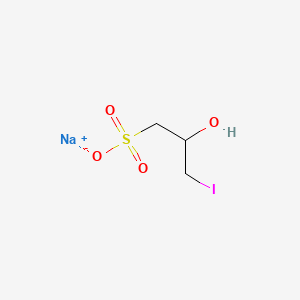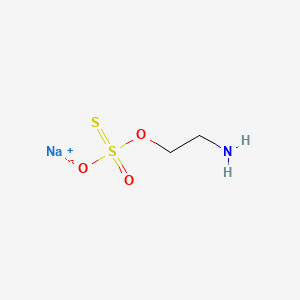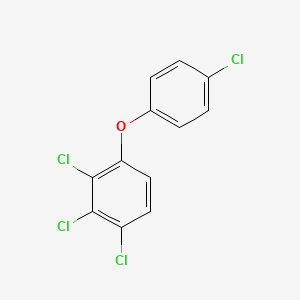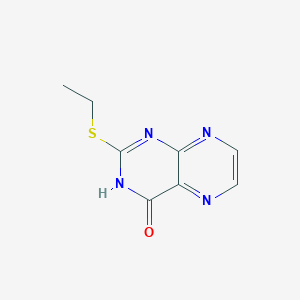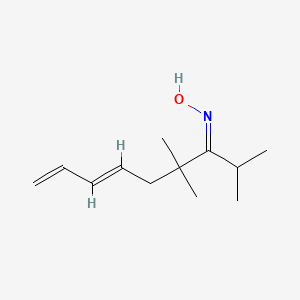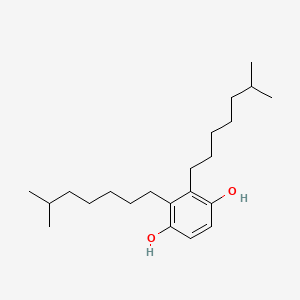
Diisooctylhydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctylhydroquinone is an organic compound belonging to the class of hydroquinones. Hydroquinones are a type of phenol, characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
The synthesis of diisooctylhydroquinone typically involves the alkylation of hydroquinone with isooctyl groups. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, and then oxidized to the desired hydroquinone compound.
Análisis De Reacciones Químicas
Diisooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to hydroquinone under certain conditions.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The major products formed from these reactions are quinones and substituted hydroquinones.
Aplicaciones Científicas De Investigación
Diisooctylhydroquinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diisooctylhydroquinone involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. It acts as an electron carrier and participates in redox cycling, which is crucial for its antioxidant activity . The molecular targets include thiol, amine, and hydroxyl groups, which it can bind to and protect from oxidative stress .
Comparación Con Compuestos Similares
Diisooctylhydroquinone can be compared with other hydroquinone derivatives such as:
Hydroquinone: A simpler compound with similar antioxidant properties but less stability.
Tert-butylhydroquinone: Another antioxidant with higher stability but different solubility properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone with strong oxidizing properties used in various chemical reactions.
This compound is unique due to its specific isooctyl groups, which enhance its stability and solubility in non-polar solvents, making it particularly useful in industrial applications .
Propiedades
Número CAS |
53823-28-2 |
|---|---|
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2,3-bis(6-methylheptyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |
Clave InChI |
PNKCDJAMDKYWQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


